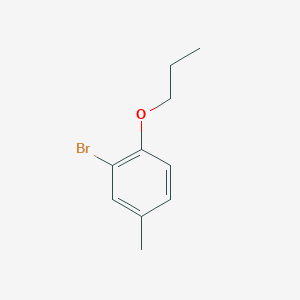

2-Bromo-4-methyl-1-propoxybenzene

Description

Overview of Substituted Benzene (B151609) Derivatives in Organic Chemistry

Benzene and its derivatives are foundational components in the field of organic chemistry. sigmaaldrich.com A substituted benzene is formed when one or more hydrogen atoms on the benzene ring are replaced by other atoms or functional groups. jamaipanese.com These substituents profoundly influence the chemical and physical properties of the molecule. nih.gov

The nature of the substituent dictates the reactivity of the benzene ring towards electrophilic aromatic substitution, which is a characteristic reaction for these compounds. sigmaaldrich.comnih.gov Substituents are broadly classified as either activating or deactivating groups. Activating groups increase the rate of reaction compared to benzene itself and typically direct incoming electrophiles to the ortho and para positions. nih.gov Conversely, deactivating groups slow down the reaction rate and generally direct incoming groups to the meta position. nih.gov This directing effect is crucial for chemists to control the outcome of reactions and synthesize specific isomers. nih.gov The systematic naming, or nomenclature, of these derivatives follows established rules to clearly define the position of each substituent on the ring. jamaipanese.comnih.gov

Contextualization of Brominated Aromatic Ethers within Chemical Research

Brominated aromatic ethers are a specific subclass of halogenated compounds characterized by a bromine atom and an ether group (an oxygen atom connected to two alkyl or aryl groups) attached to an aromatic ring. This class of compounds has been the subject of significant research, largely due to their diverse applications. For instance, certain polybrominated diphenyl ethers (PBDEs) have been extensively used as flame retardants in plastics, textiles, and electronics due to their ability to inhibit combustion.

Beyond flame retardants, the presence of both a bromine atom and an ether group on an aromatic ring creates a versatile chemical scaffold. The bromine atom can participate in a variety of coupling reactions (such as Suzuki or Heck reactions) to form new carbon-carbon bonds, while the ether linkage is generally stable but can be cleaved under specific conditions. This dual functionality makes brominated aromatic ethers valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials for academic and industrial research.

Importance of 2-Bromo-4-methyl-1-propoxybenzene in Advanced Synthetic Methodologies and Chemical Investigations

The specific compound, this compound, is primarily valued as a key intermediate or building block in organic synthesis. While extensive research focusing on this single molecule as the end-product is not widely documented, its utility is demonstrated through its role in constructing more complex chemical structures. Its chemical structure features a benzene ring substituted with three different groups: a bromine atom, a methyl group, and a propoxy group, offering multiple sites for further chemical modification.

The presence of the bromine atom ortho to the propoxy group and meta to the methyl group allows for regioselective functionalization. For example, the bromine can be replaced or used as a handle in cross-coupling reactions to introduce new molecular fragments. This is exemplified by the existence of derivatives such as 2-Bromo-4-(piperazinylmethyl)-1-propoxybenzene, which would be synthesized from the parent compound, indicating its use in creating more elaborate molecules for further investigation. Furthermore, research on closely related structures, such as 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, has shown potential antibacterial and antiurease activities, highlighting the potential for discovering bioactive molecules from this structural template.

Scope and Objectives of Research on this compound

The main scope of research involving this compound centers on its application as a versatile precursor in synthetic organic chemistry. The primary objective for chemists utilizing this compound is to leverage its unique substitution pattern to create novel and complex molecular architectures that are otherwise difficult to access.

Key research objectives include:

Exploring New Chemical Space: Using this compound as a starting material to synthesize libraries of new compounds for screening in drug discovery and materials science.

Developing Synthetic Methodologies: Employing the compound to test and refine new synthetic reactions, particularly in the area of metal-catalyzed cross-coupling.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the compound to produce a series of analogues. These analogues can then be tested to understand how specific structural features contribute to the biological activity or physical properties of the molecule, as seen in studies of related compounds.

In essence, while this compound may not be the final product in a research endeavor, it serves as a critical starting point for innovation and discovery in chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 99187-38-9 | jamaipanese.comnih.gov |

| Molecular Formula | C₁₀H₁₃BrO | nih.gov |

| Molecular Weight | 229.12 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Physical Form | Liquid | nih.gov |

| InChI | 1S/C10H13BrO/c1-3-6-12-10-5-4-8(2)7-9(10)11/h4-5,7H,3,6H2,1-2H3 | nih.gov |

| InChI Key | WHJORYFGYFWDNG-UHFFFAOYSA-N | nih.gov |

| SMILES | CCCOC1=CC=C(C)C=C1Br | jamaipanese.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methyl-1-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-6-12-10-5-4-8(2)7-9(10)11/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJORYFGYFWDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 Bromo 4 Methyl 1 Propoxybenzene

Reactions Involving the Bromine Functionality

The bromine atom attached to the aromatic ring is the primary site of reactivity for 2-Bromo-4-methyl-1-propoxybenzene, serving as a leaving group in substitution reactions or as a reactive partner in metal-catalyzed cross-coupling processes.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and represent the most significant class of reactions for this compound. masterorganicchemistry.com The aryl bromide functionality allows this compound to readily participate as an electrophilic partner in several named reactions. The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com It is widely used due to its mild conditions and the commercial availability and stability of the boronic acid reagents. nih.gov For this compound, this reaction would enable the introduction of various aryl, heteroaryl, alkenyl, or alkyl groups at the 2-position. nih.govrsc.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgmdpi.com This method allows for the vinylation of the aromatic ring of this compound.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, allowing for the direct alkynylation of this compound. libretexts.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. researchgate.netnobelprize.org This reaction is known for its high functional group tolerance and allows for the coupling of this compound with alkyl, aryl, alkenyl, and other organozinc reagents. nih.gov

While the specifics can vary, these palladium-catalyzed cross-coupling reactions share a common mechanistic framework consisting of three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound), cleaving the carbon-bromine bond and inserting the palladium to form a Pd(II) intermediate. This is often the rate-determining step in the catalytic cycle. researchgate.net

Transmetalation (for Suzuki, Sonogashira, Negishi): The nucleophilic coupling partner (organoboron, organocopper acetylide, or organozinc) transfers its organic group to the Pd(II) center, displacing the halide. In the Suzuki reaction, this step requires activation by a base. researchgate.net

Migratory Insertion (for Heck): In the Heck reaction, the alkene coordinates to the Pd(II) center and then inserts into the palladium-carbon bond. nih.gov

Reductive Elimination (or β-Hydride Elimination for Heck): The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net In the Heck reaction, a β-hydride elimination step occurs after migratory insertion, followed by reductive elimination of H-X with the base. nih.gov

The success and scope of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions.

Substrate Scope: The versatility of these reactions allows this compound to be coupled with a wide array of partners. The Suzuki-Miyaura reaction is compatible with aryl, heteroaryl, and alkenyl boronic acids. nih.govresearchgate.net The Heck reaction can employ a variety of activated and unactivated alkenes. organic-chemistry.org The Sonogashira reaction utilizes terminal alkynes, and the Negishi coupling works well with alkyl-, aryl-, and vinylzinc reagents. libretexts.orgnih.gov This broad scope allows for the synthesis of a diverse library of substituted 4-methyl-1-propoxybenzene derivatives.

Ligand Effects: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. mdpi.comnih.gov The choice of ligand can influence the rate of oxidative addition and reductive elimination, prevent catalyst decomposition, and control selectivity. For instance, bulky electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) can enhance the efficiency of Suzuki couplings involving sterically hindered substrates or less reactive aryl chlorides. researchgate.net

Table 1: Representative Conditions for Cross-Coupling Reactions with Aryl Bromides

| Reaction | Typical Nucleophile | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, Water |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/Ligand (e.g., P(o-tol)₃) | NEt₃, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | NEt₃, Diisopropylamine | THF, DMF |

| Negishi | Organozinc halide (R-ZnX) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | None required | THF, DMF |

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted into a highly reactive organometallic compound, a Grignard reagent, through reaction with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edumasterorganicchemistry.com This reaction involves the insertion of magnesium into the carbon-bromine bond, resulting in the formation of (2-propoxy-5-methylphenyl)magnesium bromide. masterorganicchemistry.com

Grignard reagents are powerful nucleophiles and strong bases. mnstate.eduyoutube.com The resulting (2-propoxy-5-methylphenyl)magnesium bromide can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. It is crucial that these reactions are carried out under strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent. youtube.com

Table 2: Potential Reactions of (2-propoxy-5-methylphenyl)magnesium bromide

| Electrophile | Product Type |

|---|---|

| Formaldehyde (CH₂O), then H₃O⁺ | Primary Alcohol |

| Other Aldehydes (R'CHO), then H₃O⁺ | Secondary Alcohol |

| Ketones (R'COR''), then H₃O⁺ | Tertiary Alcohol |

| Carbon Dioxide (CO₂), then H₃O⁺ | Carboxylic Acid youtube.com |

| Esters (R'COOR''), then H₃O⁺ | Tertiary Alcohol (after addition of two equivalents) masterorganicchemistry.com |

Lithiation and Electrophilic Quenching Reactions

An alternative method for transforming the C-Br bond into a nucleophilic carbon center is through lithiation, or halogen-lithium exchange. This is typically achieved by treating this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures. researchgate.net The reaction produces the aryllithium species, (2-propoxy-5-methylphenyl)lithium.

This aryllithium reagent is a potent nucleophile and can be "quenched" by reacting it with various electrophiles. researchgate.net This two-step sequence provides a powerful method for introducing a wide range of functional groups onto the aromatic ring at the position formerly occupied by the bromine atom.

Table 3: Potential Electrophilic Quenching Reactions of (2-propoxy-5-methylphenyl)lithium

| Electrophile | Functional Group Introduced |

|---|---|

| Deuterium oxide (D₂O) | Deuterium (-D) |

| N,N-Dimethylformamide (DMF), then H₃O⁺ | Aldehyde (-CHO) |

| Iodine (I₂) | Iodide (-I) |

| Alkyl halide (R-X) | Alkyl group (-R) |

| Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl group (-Si(CH₃)₃) |

Reactions Involving the Methyl Group

The methyl group attached to the benzene (B151609) ring is a benzylic position, making it susceptible to various functionalization reactions.

The benzylic C-H bonds of the methyl group are weaker than typical alkyl C-H bonds and can be selectively targeted.

Radical Halogenation: In the presence of a radical initiator (like AIBN or UV light), N-bromosuccinimide (NBS) can be used to selectively brominate the benzylic position. This would convert the methyl group into a bromomethyl group, yielding 1-bromo-2-(bromomethyl)-4-propoxybenzene. This product is a versatile intermediate for further nucleophilic substitution reactions.

Oxidation: The benzylic methyl group can be oxidized to a carbonyl group or a carboxylic acid.

Strong Oxidation: Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions will oxidize the methyl group completely to a carboxylic acid, forming 2-bromo-4-propoxybenzoic acid.

Mild Oxidation: Achieving selective oxidation to the aldehyde stage (forming 2-bromo-4-formyl-1-propoxybenzene) is more delicate. Methods using manganese dioxide (MnO₂) or specialized catalytic systems, sometimes involving visible light and a photocatalyst, can be employed for the selective oxidation of benzylic C-H bonds. mdpi.comworktribe.com

Table 2: Benzylic Functionalization Reactions

| Reagent/Method | Conditions | Product | Functional Group Transformation |

|---|---|---|---|

| N-Bromosuccinimide (NBS), AIBN | CCl₄, heat or UV light | 1-Bromo-2-(bromomethyl)-4-propoxybenzene | -CH₃ → -CH₂Br |

| KMnO₄ | Aqueous base, heat, then acid workup | 2-Bromo-4-propoxybenzoic acid | -CH₃ → -COOH |

| MnO₂ | Inert solvent (e.g., CH₂Cl₂), reflux | 2-Bromo-4-formyl-1-propoxybenzene | -CH₃ → -CHO |

If the methyl group is first oxidized to an aldehyde (2-bromo-4-formyl-1-propoxybenzene), this derivative can undergo a wide range of condensation reactions characteristic of aldehydes. These reactions are crucial for building more complex molecular architectures.

Examples include:

Formation of Imines and Related Compounds: The aldehyde will react with primary amines to form imines (Schiff bases). It will also react with ammonia (B1221849) derivatives like hydroxylamine (B1172632) (to form an oxime), hydrazine (B178648) (to form a hydrazone), and 2,4-dinitrophenylhydrazine (B122626) (to form a 2,4-dinitrophenylhydrazone, often a colored precipitate used for characterization). ncert.nic.in

Wittig Reaction: Reaction with a phosphorus ylide (e.g., Ph₃P=CH₂) allows for the conversion of the carbonyl group into a carbon-carbon double bond, forming an alkene.

Aldol Condensation: In the presence of a base, the aldehyde can react with another enolizable carbonyl compound (or itself, if it had α-hydrogens, which it does not) to form β-hydroxy carbonyl compounds, which may then dehydrate.

Table 3: Potential Condensation Reactions of 2-Bromo-4-formyl-1-propoxybenzene

| Reactant | Reaction Type | Product Class |

|---|---|---|

| R-NH₂ (Primary Amine) | Imine Formation | Imine (Schiff Base) |

| NH₂OH (Hydroxylamine) | Oxime Formation | Oxime |

| Ph₃P=CHR (Wittig Reagent) | Wittig Reaction | Alkene |

| Acetone (in base) | Crossed-Aldol Condensation | β-Hydroxy Ketone / α,β-Unsaturated Ketone |

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS), despite the presence of the deactivating bromo substituent. The outcome of these reactions is determined by the cumulative directing effects of the three substituents. msu.edu

Directing Effects:

-OPr (Propoxy): Strongly activating, ortho, para-director due to strong +R (resonance) effect.

-CH₃ (Methyl): Weakly activating, ortho, para-director due to +I (inductive) effect and hyperconjugation.

-Br (Bromo): Deactivating, ortho, para-director due to strong -I effect and weaker +R effect.

The powerful activating and directing effect of the propoxy group is dominant. It strongly directs incoming electrophiles to its ortho and para positions. The para position is already occupied by the methyl group. This leaves the two ortho positions relative to the propoxy group (C3 and C5) as potential sites for substitution.

Position 5: This position is ortho to the propoxy group and meta to both the bromo and methyl groups. It is sterically unhindered.

Position 3: This position is ortho to the propoxy group and ortho to the methyl group, but meta to the bromo group. It is more sterically hindered due to the adjacent methyl group.

Therefore, electrophilic substitution is most likely to occur at position 5 .

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-5-nitro-4-methyl-1-propoxybenzene |

| Halogenation (Bromination) | Br₂, FeBr₃ | 2,5-Dibromo-4-methyl-1-propoxybenzene |

| Sulfonation | Fuming H₂SO₄ | 3-Bromo-6-propoxy-2-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Bromo-6-propoxy-2-methylphenyl)ethan-1-one |

Directing Effects of Existing Substituents

The orientation of electrophilic aromatic substitution on the this compound ring is a result of the combined directing effects of the propoxy, bromo, and methyl groups. The positions available for substitution are C3, C5, and C6.

Propoxy Group (-OCH₂CH₂CH₃): Located at C1, the propoxy group is a powerful activating group. Through the resonance effect, its oxygen atom donates electron density to the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions. As C2 and C4 are already substituted, this effect strongly activates the C6 position for electrophilic attack. youtube.com

Methyl Group (-CH₃): Situated at C4, the methyl group is a weak activating group that donates electron density through an inductive effect. libretexts.org It directs incoming electrophiles to its ortho (C3, C5) and para (C6, which is blocked) positions. Thus, it enhances the reactivity of the C3 and C5 positions.

Bromo Group (-Br): The bromine atom at C2 is a deactivating group due to its strong electron-withdrawing inductive effect. libretexts.org However, through resonance, it can donate electron density, making it an ortho, para-director. libretexts.orglibretexts.org It directs incoming groups to its ortho (C3, which is blocked) and para (C5) positions.

When combined, the powerful activating and ortho, para-directing nature of the propoxy group is generally the dominant influence. However, the methyl and bromo groups also play a significant role in determining the final regioselectivity.

Regioselectivity and Steric Considerations

Regioselectivity in electrophilic substitution reactions on this compound is determined by a balance between the electronic directing effects and steric hindrance at the available positions.

Position C6: This position is strongly activated by the powerful ortho-directing effect of the propoxy group at C1. Sterically, it is adjacent to the propoxy group and a hydrogen atom, making it relatively accessible.

Position C5: This position is activated by the ortho-directing methyl group and is the para-position relative to the bromo group. It experiences less steric hindrance compared to the C3 position.

Position C3: This position is activated by the ortho-directing methyl group. However, it is located between the bromo and methyl groups, which creates significant steric hindrance, making it the least favored site for substitution by larger electrophiles. rsc.org

Therefore, electrophilic attack is most likely to occur at the C6 position due to the strong activation by the propoxy group, followed by the C5 position which is electronically favored by two substituents. The C3 position is generally disfavored due to steric constraints.

Derivatization and Functionalization for Advanced Molecular Architectures

The presence of a bromo substituent and an ether linkage provides versatile handles for the derivatization of this compound into more complex molecules, including substituted phenols, anilines, and various heterocyclic systems.

Preparation of Substituted Phenols and Anilines

The title compound can serve as a starting material for the synthesis of valuable phenol (B47542) and aniline (B41778) derivatives through several synthetic pathways.

Synthesis of Substituted Phenols: A primary route to a phenol from this molecule involves the cleavage of the propyl ether. This is a common transformation that unmasks the hydroxyl group. For instance, treatment with strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrogen bromide (HBr) can efficiently cleave the ether bond to yield 2-bromo-4-methylphenol (B149215). google.com This product itself is a valuable intermediate for further functionalization. google.com

Synthesis of Substituted Anilines: Anilines can be prepared either by introducing a new amino group onto the ring or by converting the existing bromo group.

Nitration and Reduction: Electrophilic nitration of the starting material, which would likely occur at the C6 or C5 position, followed by reduction of the resulting nitro group (e.g., using SnCl₂/HCl, H₂/Pd), would yield the corresponding aniline.

Buchwald-Hartwig Amination: The bromo group at the C2 position is an ideal handle for palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the direct formation of a C-N bond by coupling the aryl bromide with a wide range of amines, providing access to a diverse array of substituted anilines. sigmaaldrich.com

The following table summarizes these transformations:

| Starting Material | Reagents | Product | Transformation Type |

| This compound | 1. HNO₃/H₂SO₄ 2. SnCl₂/HCl | 6-Amino-2-bromo-4-methyl-1-propoxybenzene | Nitration and Reduction |

| This compound | BBr₃ or HBr | 2-Bromo-4-methylphenol | Ether Cleavage |

| This compound | Amine, Pd catalyst, Ligand, Base | N-Substituted 2-(Propoxy)-5-methylaniline | Buchwald-Hartwig Amination |

Synthesis of Heterocyclic Compounds Incorporating the Aryl Moiety

The this compound moiety is a useful building block for constructing heterocyclic structures, which are prevalent in pharmaceuticals and materials science. sciencescholar.usresearchgate.net The bromine atom is particularly important as a site for cross-coupling reactions that can initiate cyclization processes.

One prominent strategy involves the synthesis of benzofurans. The starting aryl bromide can be converted to the corresponding phenol (2-bromo-4-methylphenol) via ether cleavage. This phenol can then undergo reactions to form a benzofuran (B130515) ring. For example, a palladium-catalyzed intramolecular cyclization of (Z)-2-bromovinyl phenyl ethers, formed from the reaction of the phenol with bromoalkynes, can yield 2-substituted benzofurans. nih.gov

Alternatively, the bromo group can be used in other coupling reactions, such as Suzuki or Sonogashira couplings, to introduce side chains that contain the necessary atoms for forming a heterocycle. For instance, a Sonogashira coupling with a terminal alkyne bearing a hydroxyl group could be followed by an intramolecular cyclization to afford a furan (B31954) or pyran ring fused to the benzene core.

The table below outlines a representative synthetic route to a heterocyclic compound:

| Intermediate | Reagents | Product | Reaction Type |

| 2-Bromo-4-methylphenol | Bromoalkyne, Base | (Z)-1-Bromo-2-(2-bromo-4-methylphenoxy)ethene | O-Vinylation |

| (Z)-1-Bromo-2-(2-bromo-4-methylphenoxy)ethene | Pd Catalyst, Base | Substituted Benzofuran | Intramolecular C-H Functionalization/Cyclization |

Spectroscopic and Structural Elucidation of 2 Bromo 4 Methyl 1 Propoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.

¹H NMR for Proton Environment Analysis

A hypothetical ¹H NMR spectrum of 2-Bromo-4-methyl-1-propoxybenzene would be expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and propoxy substituents. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide detailed information about the connectivity of the protons. For instance, the aromatic protons would likely appear as a set of multiplets in the downfield region of the spectrum, with their splitting patterns dictated by coupling with neighboring protons. The methyl group would likely present as a singlet, while the propoxy group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen atom, reflecting the respective neighboring proton environments.

¹³C NMR for Carbon Skeleton and Hybridization Information

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the electronic environment and hybridization state of each carbon atom. For example, the carbon atoms of the benzene (B151609) ring would resonate in the aromatic region of the spectrum, with the carbon atom bonded to the bromine atom showing a characteristic shift due to the halogen's electronegativity. The carbon atoms of the methyl and propoxy groups would appear in the aliphatic region.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the aromatic ring and the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the signals of the aromatic CH groups and the methylene and methyl groups of the substituents.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the substitution pattern on the benzene ring by showing correlations between the protons of the propoxy group and the aromatic carbons, as well as between the methyl protons and the aromatic carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as IR and Raman, provide information about the functional groups present in a molecule and can also be used to study its conformational properties.

Vibrational Mode Analysis for Functional Group Identification (e.g., C-Br, C-O-C, aromatic C-H)

The IR and Raman spectra of this compound would exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of its functional groups. Key expected vibrations would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. researchgate.net

Aliphatic C-H stretching: From the methyl and propoxy groups, expected in the 3000-2850 cm⁻¹ range.

C-O-C stretching: The ether linkage would produce strong bands, typically in the 1260-1000 cm⁻¹ region.

Aromatic C=C stretching: Vibrations of the benzene ring would appear in the 1600-1450 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond would give rise to a characteristic absorption at lower frequencies, typically in the 600-500 cm⁻¹ range. researchgate.net

The specific positions and intensities of these bands would provide a "fingerprint" for the molecule.

Conformational Analysis through Vibrational Spectroscopy

The propoxy group attached to the benzene ring can adopt different conformations due to rotation around the C-O bond. These different conformers may coexist at room temperature and can potentially be distinguished using vibrational spectroscopy. nih.govdocumentsdelivered.com Subtle differences in the vibrational frequencies of certain modes, particularly those involving the propoxy group and the adjacent aromatic ring, could indicate the presence of different rotational isomers. By comparing experimental spectra with theoretical calculations for different possible conformations, it might be possible to determine the most stable conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The exact mass is calculated using the masses of the most abundant isotopes of the constituent elements.

For this compound, with the molecular formula C₁₀H₁₃BrO, the theoretical exact mass can be calculated as follows:

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |

| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total Exact Mass | 228.014977 |

Note: The presence of the bromine isotope ⁸¹Br (with an isotopic mass of 80.916291 amu and a natural abundance of approximately 49.31%) will result in a distinct M+2 peak in the mass spectrum, with a theoretical exact mass of 230.012927 amu.

This high level of mass accuracy from HRMS allows for the unambiguous confirmation of the elemental formula of the compound, distinguishing it from other potential isobaric species.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The analysis of this fragmentation pattern provides valuable information about the molecule's structure. For this compound, the fragmentation is expected to be influenced by the presence of the aromatic ring, the ether linkage, and the bromine atom.

Aromatic ethers typically exhibit a strong molecular ion peak due to the stability of the benzene ring. blogspot.commiamioh.edu Key fragmentation pathways for aromatic ethers include cleavage of the C-O bond beta to the aromatic ring and cleavage adjacent to the ring. miamioh.edu For bromo-aromatic compounds, a characteristic feature is the presence of M and M+2 isotope peaks of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

Based on these principles, the following fragmentation pattern for this compound can be proposed:

| m/z (mass/charge) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |

| 228/230 | [C₁₀H₁₃BrO]⁺ | [Br(CH₃)C₆H₃OCH₂CH₂CH₃]⁺ | Molecular ion (M⁺ and M+2⁺) |

| 185/187 | [C₇H₆BrO]⁺ | [Br(CH₃)C₆H₃O]⁺ | Loss of a propyl radical (•C₃H₇) |

| 157/159 | [C₆H₄Br]⁺ | [BrC₆H₄]⁺ | Loss of the methyl and propoxy groups |

| 107 | [C₇H₇O]⁺ | [CH₃C₆H₄O]⁺ | Loss of a bromine atom |

| 91 | [C₇H₇]⁺ | [CH₃C₆H₄]⁺ | Tropylium ion, a common fragment in alkylbenzenes |

| 43 | [C₃H₇]⁺ | [CH₃CH₂CH₂]⁺ | Propyl cation |

This table represents a hypothetical fragmentation pattern based on established principles of mass spectrometry.

X-ray Crystallography (if applicable to suitable derivatives)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgpatnawomenscollege.in While no published X-ray crystal structures of this compound or its suitable derivatives are currently available, the principles of this method can be described.

Should a suitable single crystal of this compound or a derivative be obtained, X-ray diffraction analysis would provide detailed information on its solid-state structure. patnawomenscollege.in This would include:

Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.

Molecular conformation: The three-dimensional shape of the molecule, including the orientation of the propoxy group relative to the benzene ring and the planarity of the aromatic system.

Stereochemistry: Unambiguous assignment of the relative positions of the substituents on the benzene ring.

This data is crucial for understanding the molecule's steric and electronic properties in the solid state. fiveable.me

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. rsc.orgnumberanalytics.com An X-ray crystallographic study would reveal these interactions, which could include:

Van der Waals forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

Halogen bonding: The bromine atom could potentially act as a halogen bond donor, interacting with electronegative atoms in neighboring molecules.

π-π stacking: Interactions between the electron clouds of adjacent aromatic rings.

C-H···π interactions: The interaction of C-H bonds with the aromatic π-system.

Understanding these interactions is fundamental to crystal engineering, which seeks to design new materials with desired physical and chemical properties. rsc.orgrsc.org

Computational and Theoretical Investigations of 2 Bromo 4 Methyl 1 Propoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. For 2-Bromo-4-methyl-1-propoxybenzene, these calculations offer a microscopic view of its behavior.

Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) methods are powerful tools for determining the most stable three-dimensional structure of a molecule. researchgate.net Geometry optimization calculations systematically alter the positions of the atoms in a molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for flexible molecules like this compound, which has a rotatable propoxy group. By performing a series of geometry optimizations for different initial conformations, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy conformer, as well as other local minima and the energy barriers between them. These calculations are typically performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p). researchgate.net

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.910 | C-C-Br | 119.5 |

| C-O | 1.375 | C-O-C | 118.2 |

| O-C(propoxy) | 1.430 | C-C-H (methyl) | 109.5 |

| C-C (aromatic) | 1.395 (avg.) | ||

| C-H (aromatic) | 1.085 (avg.) | ||

| C-H (propoxy) | 1.100 (avg.) | ||

| C-H (methyl) | 1.095 (avg.) |

Note: The data in this table is illustrative and represents typical values for similar compounds. Actual values would be obtained from specific DFT calculations.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the propoxy group, while the LUMO is likely to be distributed over the aromatic ring and the carbon-bromine bond.

Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and represents typical values for similar compounds. Actual values would be obtained from specific DFT calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule can be visualized using electrostatic potential (ESP) maps. nih.gov These maps show the electrostatic potential on the electron density surface, with different colors representing regions of varying charge. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), prone to nucleophilic attack. nih.gov

In this compound, the ESP map would likely show a negative potential around the oxygen atom of the propoxy group and a slightly less negative region on the aromatic ring. The bromine atom would also influence the charge distribution, creating a region of varying potential. The hydrogen atoms of the methyl and propoxy groups would exhibit a positive potential.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. researchgate.net

NMR Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate NMR chemical shifts. liverpool.ac.uk For this compound, theoretical predictions of ¹H and ¹³C NMR shifts would help in the assignment of the experimental spectra.

IR/Raman Frequencies: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. researchgate.net By analyzing the computed vibrational modes, specific peaks in the experimental IR and Raman spectra of this compound can be assigned to particular bond stretches, bends, and torsions within the molecule.

Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2980-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O | Stretching | 1250-1000 |

| C-Br | Stretching | 650-550 |

Note: The data in this table is illustrative and represents typical values for similar compounds. Actual values would be obtained from specific DFT calculations.

Reaction Mechanism Studies

Theoretical chemistry can also be used to investigate the pathways of chemical reactions involving this compound.

Transition State Analysis for Key Reactions

When this compound undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Identifying the structure and energy of the transition state is crucial for understanding the reaction's kinetics and mechanism. For instance, in a nucleophilic aromatic substitution reaction, computational methods can be used to model the approach of the nucleophile, the formation of the Meisenheimer complex (an intermediate), and the departure of the bromide leaving group.

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides the activation energy for each step of the reaction, which is essential for determining the reaction rate. Such studies would be invaluable for predicting the reactivity of this compound in various synthetic applications.

Energetic Profiles and Kinetic Considerations of Transformation Pathways

A thorough examination of the energetic profiles and kinetic considerations for the transformation pathways of this compound would require dedicated computational studies, which appear to be absent in current literature. Such an analysis would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface for various reactions.

This would include:

Reactant, Transition State, and Product Geometries: Optimization of the molecular structures of the starting material, any transition states, and the resulting products of potential transformations.

Activation Energies: Calculation of the energy barriers for reactions, which would provide insight into the kinetics and feasibility of different transformation pathways under various conditions.

Thermodynamic Stabilities: Determination of the relative energies of isomers and potential products to predict the thermodynamic favorability of different compounds.

Without dedicated research on this compound, specific data on its reaction energetics and kinetics remains speculative.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules over time. For this compound, MD simulations could provide valuable insights into its physical and material properties.

Conformational Flexibility and Dynamic Behavior

An analysis of the conformational flexibility of this compound would involve simulating the molecule's movements to understand how its shape changes over time. Key areas of interest would be:

Torsional Angles: Investigating the rotation around the C-O and C-C bonds of the propoxy group and its interaction with the substituted benzene (B151609) ring.

Intermolecular Interactions: In a condensed phase simulation, one could study how molecules of this compound interact with each other, which would be crucial for understanding its bulk properties.

Solvent Effects: Simulating the compound in different solvents to see how the surrounding environment affects its conformation and dynamics.

Currently, there are no published MD simulation studies specifically focused on this compound, which limits our understanding of its dynamic behavior at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that relate the chemical structure of a molecule to a specific activity, which can include chemical reactivity or material properties.

For this compound, a QSAR study focused on chemical reactivity could, for instance, predict its susceptibility to nucleophilic or electrophilic attack at different positions on the aromatic ring. A model for material properties might predict characteristics like boiling point, viscosity, or solubility based on its structural features.

The development of a robust QSAR model requires a dataset of related compounds with experimentally determined properties. As there is no evidence of such a dataset or a specific QSAR model for this compound in the available literature, any predictions would be purely theoretical and lack the necessary validation.

Applications of 2 Bromo 4 Methyl 1 Propoxybenzene in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate

The strategic placement of the bromo, methyl, and propoxy functional groups makes 2-Bromo-4-methyl-1-propoxybenzene a valuable building block in organic chemistry. The bromine atom, in particular, serves as a versatile handle for introducing a wide array of substituents onto the aromatic ring through various coupling reactions.

Building Block for Diversified Aromatic Systems

The presence of the bromine atom on the aromatic ring of this compound allows for its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is fundamental to the construction of more elaborate and diversified aromatic systems. For instance, it can serve as a substrate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of alkyl, alkenyl, alkynyl, and aryl groups at the position of the bromine atom, leading to a wide range of polysubstituted benzene (B151609) derivatives.

The general scheme for such transformations can be represented as follows:

| Reaction | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki Coupling | Organoboron compounds | Pd catalyst, base | Biaryls, alkylated arenes |

| Heck Coupling | Alkenes | Pd catalyst, base | Alkenylated arenes |

| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalyst, base | Alkynylated arenes |

These synthetic strategies are crucial for creating complex molecular architectures from simpler precursors.

Precursor for Pharmacologically Relevant Scaffolds

While detailed pharmacological activity is beyond the scope of this article, it is important to recognize that the structural motifs accessible from this compound are prevalent in many pharmacologically active compounds. The bromo-methyl-alkoxybenzene core is a common feature in various molecular scaffolds investigated in medicinal chemistry. For example, the ether linkage and the potential for further functionalization via the bromine atom make it a suitable starting material for the synthesis of compounds with potential biological relevance. The synthesis of a related compound, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, highlights the utility of the 2-bromo-4-methylphenol (B149215) precursor, which is also a key starting material for this compound.

Intermediate in Agrochemical Synthesis

Development of Functional Materials

The unique electronic and structural properties of this compound also suggest its potential utility in the field of materials science, particularly in the synthesis of polymers and liquid crystals.

Monomer in Polymer Synthesis (e.g., through cross-coupling polymerization)

Aryl bromides are well-established monomers in various cross-coupling polymerization reactions. Theoretically, this compound could be utilized as a monomer in polymerization methods such as Suzuki polymerization. In such a process, the bifunctional nature of a di-boronic acid derivative of this compound, or its reaction with a diboronic acid, could lead to the formation of conjugated polymers. These materials are of significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The propoxy and methyl groups would serve to enhance the solubility and processability of the resulting polymers.

Component in Liquid Crystal Synthesis

The molecular shape and anisotropic properties of substituted benzene derivatives are key determinants of their potential to form liquid crystalline phases. While there is no direct evidence of this compound itself being a liquid crystal, it possesses structural features that are common in liquid crystal molecules (mesogens). The elongated, somewhat rigid core structure provided by the substituted benzene ring is a foundational element of many calamitic (rod-shaped) liquid crystals. By incorporating this unit into larger molecules with flexible terminal chains, it is plausible that liquid crystalline materials could be synthesized. The polarity introduced by the propoxy group and the bromine atom could also influence the mesophase behavior and dielectric properties of such materials.

Precursor for Optoelectronic Materials (e.g., through conjugated system formation)

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of conjugated systems for optoelectronic materials. Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, extending the π-conjugated system of the molecule. wikipedia.orglibretexts.orgresearchgate.net

For instance, in a Suzuki coupling reaction, the bromine atom can be replaced by an aryl, vinyl, or alkyl group from an organoboron reagent. Similarly, Stille coupling utilizes organotin reagents, and the Sonogashira reaction introduces an alkyne group. researchgate.netnih.govorganic-chemistry.org These reactions would enable the incorporation of the 2-propoxy-4-methylphenyl moiety into larger polymeric or oligomeric structures. The propoxy and methyl groups on the benzene ring can influence the solubility and electronic properties of the resulting materials, which are critical factors for their performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Organoboron Reagent (e.g., Arylboronic acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²) - C(sp²) |

| Stille Coupling | Organotin Reagent (e.g., Arylstannane) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | C(sp²) - C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²) - C(sp) |

Synthesis of Ligands and Catalysts

Derivatization to form Bidentate or Multidentate Ligands

This compound can serve as a scaffold for the synthesis of more complex molecules, including bidentate and multidentate ligands. A common strategy to achieve this is through lithiation of the aryl bromide followed by quenching with an appropriate electrophile. growingscience.comresearchgate.netresearchgate.net For example, treatment with a strong base like n-butyllithium at low temperatures would generate an aryllithium species. This intermediate can then react with phosphorus-containing electrophiles, such as chlorodiphenylphosphine, to introduce a phosphine (B1218219) group.

By carefully selecting the starting material or performing subsequent modifications, it is possible to introduce a second coordinating group onto the aromatic ring or a side chain, leading to the formation of a bidentate or multidentate ligand. The specific nature of the propoxy and methyl substituents could influence the steric and electronic properties of the resulting ligand, thereby affecting its coordination behavior with metal centers.

Application in Organometallic Chemistry and Catalysis

Once derivatized into ligands, the resulting molecules can be used to form complexes with various transition metals. These organometallic complexes can have interesting structural and electronic properties and may find applications in catalysis. digitellinc.com The nature of the ligand, including the steric bulk of the propoxy group and the electronic influence of the methyl group, can play a crucial role in determining the catalytic activity and selectivity of the metal center. For instance, phosphine ligands derived from this compound could be employed in palladium-catalyzed cross-coupling reactions, potentially influencing the efficiency and outcome of these processes.

Probe Molecule Development

Synthesis of Fluorescent Probes Incorporating the Aromatic Moiety

The 4-methyl-1-propoxybenzene moiety can be incorporated into the structure of fluorescent probes. Many fluorescent dyes, such as coumarins, are synthesized from substituted phenols. nih.govchemmethod.comchemmethod.comresearchgate.net While direct synthesis from this compound might be challenging, the underlying 4-methyl-1-propoxyphenol precursor could be utilized in condensation reactions with suitable reagents to form a coumarin core. The propoxy and methyl groups would then act as substituents on the fluorescent backbone, potentially modulating the photophysical properties of the probe, such as its excitation and emission wavelengths, quantum yield, and sensitivity to its environment.

Radiolabeling Studies for Molecular Imaging (focused on synthetic method, not imaging outcome)

The structure of this compound offers several possibilities for the introduction of radioisotopes for molecular imaging applications, such as Positron Emission Tomography (PET).

One potential strategy is the introduction of Carbon-11 (¹¹C), a commonly used PET isotope. Palladium-mediated reactions, such as ¹¹C-carbonylation using [¹¹C]carbon monoxide, can be employed to introduce a ¹¹C-carbonyl group at the position of the bromine atom. diva-portal.orgacs.orgresearchgate.netnih.gov This would result in a radiolabeled derivative that could be further elaborated if necessary. Another approach is the ¹¹C-methylation of a precursor molecule. mdpi.com

Alternatively, the bromine atom could be a site for the introduction of a radiohalogen, such as Fluorine-18 (¹⁸F) or radiobromine isotopes (e.g., ⁷⁶Br). Nucleophilic aromatic substitution is a common method for radiofluorination, although it often requires activating groups on the aromatic ring. acs.orguchicago.edualtretamine.com More recently, methods for the radiobromination of aromatic compounds using diaryliodonium salt precursors have been developed and could potentially be adapted for this compound. nih.gov

Table 2: Potential Radiolabeling Strategies for this compound and its Derivatives

| Radioisotope | Labeling Method | Precursor |

| Carbon-11 (¹¹C) | Palladium-mediated ¹¹C-carbonylation | This compound |

| Fluorine-18 (¹⁸F) | Nucleophilic Aromatic Substitution | Activated precursor (e.g., with a nitro or trimethylammonium group) |

| Bromine-76 (⁷⁶Br) | Nucleophilic Substitution | Diaryliodonium salt precursor |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes

The development of elegant and efficient synthetic pathways is a central theme in modern chemistry. For 2-Bromo-4-methyl-1-propoxybenzene, future research is poised to not only refine existing synthetic protocols but also to pioneer innovative and more sustainable methods of preparation and functionalization.

Chemo- and Regioselective Functionalization of this compound

A primary area of future investigation lies in the chemo- and regioselective functionalization of the this compound scaffold. The molecule presents several sites for potential chemical modification, including the reactive bromine atom, the various C-H bonds on the aromatic ring, and the alkyl substituents. The ability to selectively target one of these sites over the others is a significant synthetic challenge and a key to unlocking a diverse range of new derivatives.

Future work will likely focus on leveraging the bromine atom as a handle for a variety of cross-coupling reactions. Methodologies such as Suzuki, Heck, and Sonogashira couplings could be employed to forge new carbon-carbon and carbon-heteroatom bonds, thereby introducing complex molecular fragments. A significant challenge will be the development of highly specific catalyst systems that can facilitate these transformations with high precision, avoiding unwanted side reactions at other positions.

Another promising avenue is the direct C-H functionalization of the aromatic ring. This cutting-edge strategy allows for the introduction of new functional groups without the need for pre-functionalized starting materials. The inherent electronic and steric influences of the bromo, methyl, and propoxy groups will direct the regioselectivity of these reactions, and a systematic study of these directing effects could provide a predictable roadmap for the synthesis of a multitude of novel compounds.

Table 1: Potential Chemo- and Regioselective Functionalization Reactions for this compound

| Reaction Type | Potential Reagents | Target Functional Group | Anticipated Product Class |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | C-Br | Biaryl derivatives |

| Heck Coupling | Alkenes, Palladium catalyst | C-Br | Substituted styrenes |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | C-Br | Aryl-substituted alkynes |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | C-Br | N-Aryl amines |

| Direct C-H Arylation | Aryl halides, Transition metal catalyst | Aromatic C-H | Functionalized biaryls |

Sustainable and Economical Synthesis Strategies

In line with the growing emphasis on green chemistry, future synthetic strategies for this compound and its derivatives will undoubtedly prioritize environmental and economic sustainability. This will involve a shift towards methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Investigation of Underexplored Reactivity

Beyond the more established synthetic transformations, the reactivity of this compound holds many secrets waiting to be uncovered. Future research will likely venture into uncharted territory, exploring novel reaction pathways to generate previously inaccessible product classes.

Oxidative and Reductive Transformations to New Product Classes

The behavior of this compound under oxidative and reductive conditions is a largely unexplored domain. Selective oxidation of the methyl group could provide access to the corresponding benzoic acid or benzaldehyde (B42025) derivatives, which are themselves valuable building blocks in organic synthesis. The development of mild and selective oxidizing agents will be key to achieving these transformations without affecting other sensitive parts of the molecule.

Conversely, reductive transformations could also lead to a variety of interesting products. For instance, the selective removal of the bromine atom via catalytic hydrogenation would yield 4-methyl-1-propoxybenzene. More vigorous reduction of the aromatic ring could produce novel cyclohexyl derivatives, potentially with interesting stereochemical properties.

Cascade and Domino Reactions Involving the Compound

Cascade and domino reactions, in which multiple chemical bonds are formed in a single, uninterrupted sequence, represent a highly efficient approach to the synthesis of complex molecules. The design of such reaction cascades involving this compound is a fertile ground for future research.

For example, one could envision a reaction sequence initiated by a cross-coupling reaction at the bromine atom, which then triggers an intramolecular cyclization event involving either the propoxy or methyl substituent. The successful implementation of such strategies could lead to the rapid and elegant construction of intricate polycyclic and heterocyclic frameworks from a relatively simple starting material.

Advanced Spectroscopic and Mechanistic Studies

A deeper, fundamental understanding of the structural and electronic properties of this compound is essential for predicting and controlling its reactivity. Future research will benefit immensely from the application of advanced spectroscopic techniques and computational chemistry to elucidate reaction mechanisms and probe the intricate details of molecular behavior.

Techniques such as two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry can provide invaluable data on the molecule's three-dimensional structure and connectivity. In parallel, density functional theory (DFT) calculations and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of chemical reactions. This synergistic approach of experimental and theoretical investigation will be instrumental in guiding the rational design of new and improved synthetic methodologies for this compound.

In-situ Reaction Monitoring using Advanced Spectroscopic Techniques

The synthesis of aromatic compounds is increasingly being studied using in-situ spectroscopic methods to gain real-time insights into reaction mechanisms, identify transient intermediates, and optimize process parameters. nih.govyoutube.com For the synthesis of this compound, these techniques offer significant potential.

During the Williamson ether synthesis of this compound from 2-bromo-4-methylphenol (B149215) and a propyl halide, in-situ Infrared (IR) spectroscopy could be employed. This would allow for the continuous monitoring of the disappearance of the phenolic -OH stretching band and the appearance of the C-O-C ether stretching bands, providing real-time kinetic data. nih.gov This approach helps in precisely determining the reaction endpoint, minimizing byproduct formation, and ensuring efficient conversion.

For the alternative synthesis route, the electrophilic bromination of 4-methyl-1-propoxybenzene, in-situ techniques such as UV/VIS spectrometry or in-situ Electron Paramagnetic Resonance (EPR) spectroscopy could be particularly insightful. acs.orgresearchgate.net These methods can help in studying the formation and behavior of reaction intermediates, such as radical cations, which can be generated during electrochemical synthesis methods. acs.org By observing these transient species directly, researchers can elucidate the precise mechanism of bromination, including the factors that control the regioselectivity, ensuring the bromine atom is directed to the ortho position relative to the activating propoxy group.

Detailed Kinetic and Thermodynamic Investigations of Key Reactions

A thorough understanding of reaction kinetics and thermodynamics is fundamental to optimizing the synthesis of this compound. Future investigations will likely focus on quantifying the energetic profiles of its formation reactions.

The electrophilic bromination of alkoxybenzenes is a key reaction class relevant to this compound. Studies on similar alkoxybenzenes have shown that both steric and electronic effects significantly influence bromination rates and regioselectivity. nih.govrsc.org For 4-methyl-1-propoxybenzene, the propoxy group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the methyl group, bromination is directed to the ortho position.

Expansion of Applications in Interdisciplinary Fields

The unique combination of a reactive bromine handle and a property-modifying substituted phenyl ether structure makes this compound a promising building block for applications beyond traditional organic synthesis.

Design of New Materials with Tailored Properties

Substituted phenyl ethers are precursors to a wide range of functional materials, including high-performance polymers and specialty chemicals. researchgate.netnih.gov The this compound molecule contains the necessary functionalities to be a valuable monomer in the synthesis of novel materials.

The bromine atom serves as a reactive site for polymerization reactions, particularly through transition-metal-catalyzed cross-coupling reactions. This could be exploited to synthesize novel poly(arylene ether)s. The propoxy and methyl substituents on the benzene (B151609) ring would influence the properties of the resulting polymer, such as solubility, thermal stability, and dielectric properties. researchgate.nettandfonline.com For instance, by copolymerizing this monomer with other functionalized aromatic compounds, materials with specific photo-responsive or electronic properties could be designed for applications in flexible electronics or optical data storage. tandfonline.com Furthermore, substituted diphenyl ethers have been identified as a platform for developing novel chemotherapeutics, suggesting that derivatives of this compound could be explored for biological applications. nih.gov

Development of Next-Generation Synthetic Methodologies

The field of organic synthesis is continuously evolving, with a focus on developing more efficient, selective, and sustainable methods for constructing complex molecules. nih.govrsc.orgfiveable.me this compound is an ideal substrate for showcasing and developing these next-generation synthetic methodologies.

The bromine atom can be readily transformed using a variety of modern synthetic methods. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, could be used to replace the bromine with carbon, alkyne, or nitrogen-based functional groups, respectively. nih.gov This would allow for the rapid generation of a library of diverse derivatives from a single, common intermediate.

Furthermore, emerging strategies like electrochemical single-carbon insertion or organocatalytic benzannulation could potentially utilize derivatives of this compound to build even more complex aromatic structures. nih.govscitechdaily.com Research in this area would involve using the existing substitution pattern to direct further functionalization, exploring how the electronic and steric nature of the propoxy and methyl groups influences the outcome of these advanced synthetic transformations. This would not only lead to new molecules but also expand the toolkit available to synthetic chemists for creating polysubstituted aromatic compounds. rsc.org

Q & A

Q. What are the standard synthetic routes for 2-Bromo-4-methyl-1-propoxybenzene, and how can reaction conditions be optimized?

Methodological Answer: A common synthetic route involves nucleophilic aromatic substitution or etherification. For example, reacting 2-bromo-4-methylphenol with 1-bromopropane under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetone. Optimization includes:

- Temperature control : Elevated temperatures (~80–100°C) improve reaction rates but require reflux conditions to avoid side reactions.

- Base selection : Stronger bases (e.g., NaH) may enhance deprotonation of phenolic -OH groups but risk over-alkylation.

- Purity monitoring : Use GC or HPLC to track starting material consumption and intermediate formation .

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and propoxy chain protons (δ 1.0–4.0 ppm). Splitting patterns confirm substitution patterns.

- ¹³C NMR : Resolves aromatic carbons (δ 110–150 ppm) and quaternary carbons adjacent to bromine (deshielded to δ 125–135 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR spectroscopy : Detects ether C-O-C stretching (~1100–1250 cm⁻¹) and absence of phenolic -OH stretches (~3200–3600 cm⁻¹) to confirm successful alkylation .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges might arise?

Methodological Answer:

- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality (low mosaicity, no twinning) to avoid data artifacts.

- Structure solution : Employ direct methods (e.g., SHELXT) for phase determination, leveraging the heavy atom effect from bromine .

- Refinement : SHELXL refines anisotropic displacement parameters for Br, C, and O atoms. Challenges include:

- Validation : Check R-factor convergence (R₁ < 5%) and residual electron density (<1 e⁻/ų) .

Q. How can researchers address discrepancies in NMR splitting patterns for derivatives of this compound?

Methodological Answer:

- Purity verification : Confirm sample homogeneity via TLC or HPLC to rule out impurities causing split signals.

- Solvent effects : Record NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation.

- Dynamic processes : Variable-temperature NMR (VT-NMR) identifies conformational exchange (e.g., propoxy chain rotation) causing signal broadening.

- Computational validation : Compare experimental coupling constants with DFT-calculated values (e.g., Gaussian 16) for proposed conformers .

Q. What strategies optimize the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

Methodological Answer:

- Directing group analysis : The propoxy group (-OPr) is a strong ortho/para director, while bromine is a meta director. Competitive effects require computational modeling (e.g., Fukui indices) to predict reactive sites.

- Reagent selection : Use mild electrophiles (e.g., HNO₃/AcOH for nitration) to minimize over-reaction.

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., meta-substitution due to bromine’s inductive effect), while higher temperatures may shift to thermodynamically stable para-substitution .

Data Analysis and Contradiction Management

Q. How should researchers resolve contradictions between theoretical and experimental vibrational spectra (IR/Raman) for this compound?

Methodological Answer:

- Normal mode analysis : Use software like GaussView or VEDA to assign vibrational modes and compare with experimental peaks.

- Isotope effects : Account for bromine isotopes in simulated spectra.

- Crystal packing effects : Compare solid-state IR (KBr pellet) with solution-phase Raman to identify intermolecular interactions altering peak positions .

Q. What advanced computational methods validate the electronic properties of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps and electrostatic potential maps.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem’s 3D conformer data .

- MD simulations : Simulate solvent effects (e.g., in water or DMSO) to predict solubility and aggregation behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.